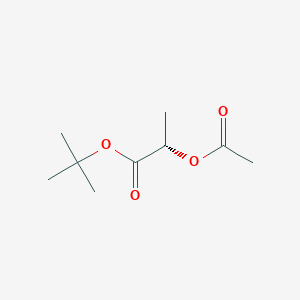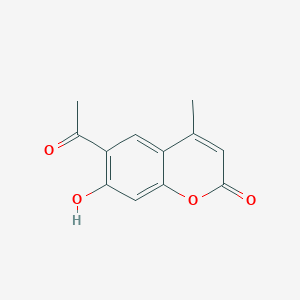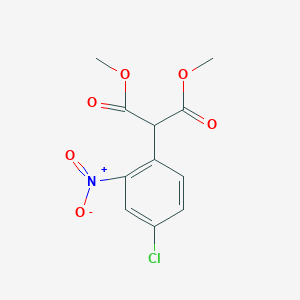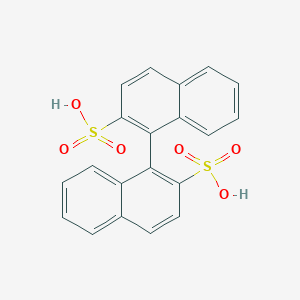
1-(2-Sulfo-1-naphthyl)naphthalene-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid are organic compounds with the formula C10H7SO3H . They are colorless, water-soluble solids often available as hydrates . They are two mono sulfonic acids of naphthalene .
Synthesis Analysis
Naphthalene-2-sulfonic acid is prepared by sulfonation of naphthalene using 98% sulfuric acid as a sulfonating agent at 160-166℃ . During the sulfonation process, a small amount of α-naphthalenesulfonic acid by-product is generated .Molecular Structure Analysis
The molecular formula for these compounds is C10H8O3S . The molecular weight is 208.234 Da . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
Naphthalene-1-sulfonic acid undergoes many reactions. Upon heating with dilute aqueous acid, it reverts to naphthalene. Fusion with sodium hydroxide followed by acidification gives 1-naphthol . Naphthalene-2-sulfonic acid also undergoes many reactions. Fusion with sodium hydroxide followed by acidification gives 2-naphthol .Physical And Chemical Properties Analysis
These compounds are colorless, water-soluble solids . They have good solubility in water . The melting point of naphthalene-2-sulfonic acid is 124 °C (255 °F; 397 K) for the monohydrate , and for naphthalene-1-sulfonic acid, it is 139–140 °C (282–284 °F; 412–413 K) .Safety And Hazards
Propriétés
IUPAC Name |
1-(2-sulfonaphthalen-1-yl)naphthalene-2-sulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O6S2/c21-27(22,23)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)28(24,25)26/h1-12H,(H,21,22,23)(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWODTYSMOCDKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)S(=O)(=O)O)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-[1,1'-Binaphthalene]-2,2'-disulfonic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

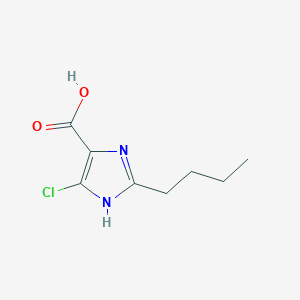
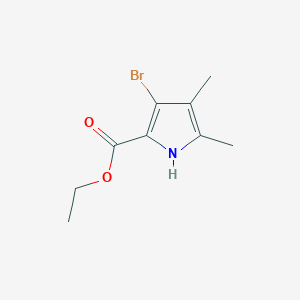
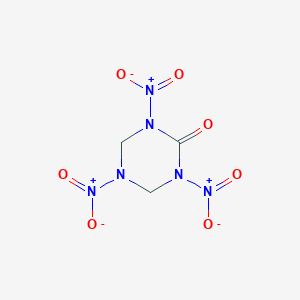
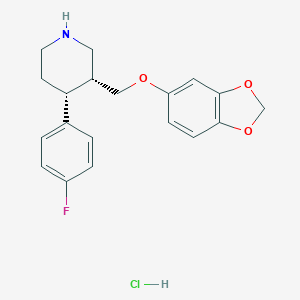
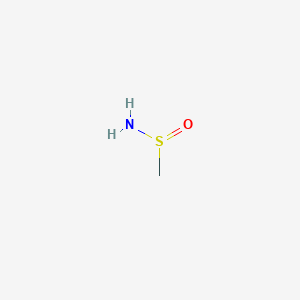
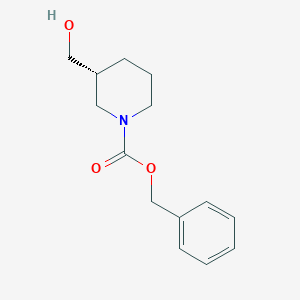
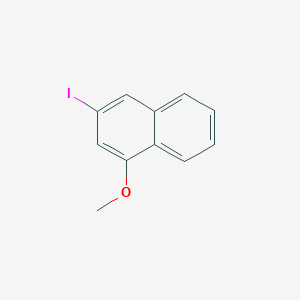
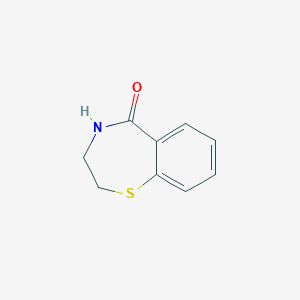
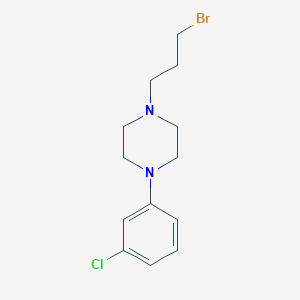
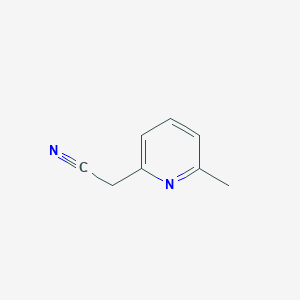
![8-methoxy-9H-pyrido[2,3-b]indole](/img/structure/B169763.png)
